1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea
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Overview
Description
1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a piperazine moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea typically involves multiple steps:
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Formation of the Thiazole Ring:
- Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction.
- Reaction conditions: Reflux in ethanol or another suitable solvent, often in the presence of a base like potassium carbonate.
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Attachment of the Piperazine Moiety:
- The thiazole intermediate is then reacted with 4-benzylpiperazine.
- Reaction conditions: Typically carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the nucleophilic substitution.
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Formation of the Urea Linkage:
- The final step involves the reaction of the intermediate with 3-chlorophenyl isocyanate to form the urea linkage.
- Reaction conditions: This step is usually performed at room temperature in a solvent like tetrahydrofuran (THF).
Industrial Production Methods: While the laboratory synthesis provides a detailed pathway, industrial production would focus on optimizing yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions, potentially leading to ring cleavage.
Reduction: The carbonyl group in the oxoethyl side chain can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles like amines (e.g., methylamine) or thiols (e.g., thiophenol) in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Products may include carboxylic acids or ketones depending on the extent of oxidation.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent, anti-inflammatory compound, or central nervous system (CNS) active drug.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes or receptors.
Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea depends on its specific application:
Molecular Targets: It may interact with specific enzymes, receptors, or proteins, inhibiting or modulating their activity.
Pathways Involved: The compound could affect signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-fluorophenyl)urea: Similar structure but with a fluorine atom instead of chlorine, which may alter its biological activity.
1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-methylphenyl)urea: Contains a methyl group instead of chlorine, potentially affecting its pharmacokinetics and dynamics.
Uniqueness:
- The presence of the 3-chlorophenyl group may confer unique binding properties and biological activity compared to its analogs.
- The combination of the thiazole ring and piperazine moiety provides a distinctive scaffold for drug development.
This detailed overview provides a comprehensive understanding of 1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(3-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2S/c24-18-7-4-8-19(13-18)25-22(31)27-23-26-20(16-32-23)14-21(30)29-11-9-28(10-12-29)15-17-5-2-1-3-6-17/h1-8,13,16H,9-12,14-15H2,(H2,25,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTSBZDLVMMPCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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